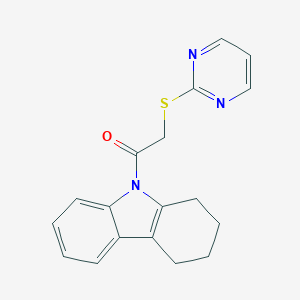
2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone, also known as PTE, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. PTE is a heterocyclic compound that contains both pyrimidine and carbazole moieties, which are known to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a critical role in cell growth and survival, and its dysregulation has been implicated in the development and progression of cancer. 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone has been shown to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of downstream signaling pathways and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antiproliferative and apoptotic effects, 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone has also been found to exhibit anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to contribute to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone in lab experiments is its potent antiproliferative activity against cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone. One area of interest is the development of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone, which could lead to the discovery of new targets for cancer therapy. Additionally, the synthesis of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone derivatives with improved solubility and bioactivity could lead to the development of more effective 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone-based therapeutics.
Métodos De Síntesis
The synthesis of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone involves the reaction between 2-mercaptopyrimidine and 1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a thiolate intermediate, which undergoes nucleophilic addition to the carbonyl group of the ketone. The resulting product is then purified by column chromatography to obtain pure 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone.
Aplicaciones Científicas De Investigación
2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C18H17N3OS |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-pyrimidin-2-ylsulfanyl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C18H17N3OS/c22-17(12-23-18-19-10-5-11-20-18)21-15-8-3-1-6-13(15)14-7-2-4-9-16(14)21/h1,3,5-6,8,10-11H,2,4,7,9,12H2 |
Clave InChI |
ULNRQCPFBXJJQQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC=CC=N4 |
SMILES canónico |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![ethyl 4-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282672.png)
![Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282673.png)
![Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282676.png)
![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282677.png)
![Ethyl 4-(3-{[2-(ethoxycarbonyl)phenoxy]methyl}-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282679.png)
![Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282680.png)
![Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282681.png)
![Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282682.png)
![Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B282683.png)
![5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B282686.png)
![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282687.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B282690.png)
![4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282693.png)